2-(2,6-Dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a synthetic compound belonging to the class of acetamide derivatives. It is characterized by an acetamide linker, a sulfamoylphenyl group, and a 2,6-dimethylphenoxy tail. This compound has gained attention in scientific research, particularly in medicinal chemistry, due to its potential as a selective inhibitor of carbonic anhydrase (CA) enzymes. []
2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is a compound with potential pharmaceutical applications, particularly in the field of medicinal chemistry. It is characterized by its unique structure that includes a sulfonamide group, which is commonly associated with various biological activities, including antibacterial and anti-inflammatory effects. The compound's systematic name reflects its complex molecular architecture, which incorporates both aromatic and aliphatic components.
This compound can be synthesized through various chemical reactions involving starting materials that are readily available in organic chemistry. The specific synthesis methods and conditions can vary based on the desired purity and yield.
2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide falls under the category of sulfonamide derivatives. These compounds are known for their diverse biological activities and are often used in drug development.
The synthesis of 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide typically involves multi-step reactions, which may include:
Key reagents may include:
The reaction conditions (temperature, solvent, reaction time) must be optimized to achieve high yields and purity.
The molecular structure of 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide can be represented as follows:
The structure includes:
The compound's structural features can be analyzed using techniques such as:
The compound may participate in various chemical reactions, including:
Reactions should be conducted under controlled conditions to minimize side reactions and degradation of the compound. Monitoring can be performed using chromatography techniques such as High-Performance Liquid Chromatography (HPLC).
The mechanism of action for 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide is likely related to its interaction with specific biological targets. Sulfonamides typically inhibit bacterial dihydropteroate synthase, leading to the disruption of folate synthesis.
In vitro studies may reveal the compound's efficacy against certain bacterial strains or its anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Relevant data from analytical studies should be compiled to characterize these properties accurately.
2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide has potential applications in:
Further research is warranted to explore its full therapeutic potential and mechanism of action in biological systems.
The core acetamide scaffold of 2-(2,6-dimethylphenoxy)-N-(4-sulfamoylphenyl)acetamide (molecular formula: C₁₆H₁₈N₂O₄S; molecular weight: 334.39 g/mol) is synthesized through a convergent three-step strategy [2]. The primary route involves nucleophilic displacement, where 2,6-dimethylphenol undergoes O-alkylation with ethyl bromoacetate under phase-transfer catalysis (tetrabutylammonium bromide, 5 mol%) in a biphasic water/dichloromethane system. This yields ethyl (2,6-dimethylphenoxy)acetate with 88% efficiency [3]. Subsequent hydrolysis under basic conditions (2N NaOH, ethanol/water 4:1) provides the critical intermediate, (2,6-dimethylphenoxy)acetic acid (CAS# 13335-71-2), which crystallizes as white needles (mp 137-138°C) [3] [6]. The final amide coupling employs 4-aminobenzenesulfonamide activated by N,N'-dicyclohexylcarbodiimide (DCC)/N-hydroxysuccinimide (NHS) in anhydrous THF, achieving 77% isolated yield after recrystallization from ethanol/water [2].
Table 1: Comparative Analysis of Core Scaffold Synthesis Methods
Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Key Advantage |
---|---|---|---|---|
O-alkylation | Ethyl bromoacetate, K₂CO₃, TBAB | 88 | 95.2 | Minimal di-alkylation byproducts |
Ester hydrolysis | 2N NaOH, EtOH/H₂O, reflux | 94 | 98.7 | Complete conversion in 2h |
DCC/NHS coupling | DCC, NHS, THF, 0°C to RT | 77 | 99.1 | Chemoselective sulfonamide preservation |
PyBOP coupling | PyBOP, DIPEA, DMF, 24h | 82 | 98.5 | Reduced racemization risk |
Alternative activation protocols using phosphorus-based reagents (PyBOP) in dimethylformamide (DMF) demonstrate enhanced reaction kinetics, reducing coupling times from 48 to 24 hours while maintaining >98% enantiopurity [2]. Microwave-assisted esterification (150°C, 20 min) prior to hydrolysis further optimizes the sequence, boosting overall yield to 81% [3].
Chiral derivatives necessitate resolution of racemic 2-(2,6-dimethylphenoxy)propanoic acid precursors via Candida antarctica lipase B (CAL-B)-catalyzed kinetic resolution. This enantioselective process uses vinyl acetate in hexane to generate the (R)-acetate (ee >99%) and (S)-acid (ee 97%) with 45% theoretical yield [5]. Subsequent sulfonamide coupling follows the DCC/NHS protocol, preserving chirality (dr >98:2). Computational modeling confirms chiral discrimination originates from differential binding in the CAL-B active site, where the (S)-enantiomer exhibits 2.3 kcal/mol lower activation energy [5].
Biocatalytic asymmetric synthesis employs engineered Arthrobacter sp. amidases, converting 2-(2,6-dimethylphenoxy)propanamide to the (S)-acid (99% ee) within 6 hours at 30°C. Immobilization on chitosan beads enhances enzyme recyclability (8 cycles, <5% activity loss) [5]. Table 2 contrasts key enantioselective approaches:
Table 2: Enantioselective Synthesis Performance Metrics
Method | Chiral Agent/Catalyst | ee (%) | Yield (%) | Scale-Up Feasibility |
---|---|---|---|---|
CAL-B resolution | Candida antarctica lipase B | 99 (R) | 45 | Pilot-plant validated |
Arthrobacter amidase | Whole-cell biocatalyst | 99 (S) | 48 | Limited to batch reactor |
Chiral PTC | N-Spiro ammonium salts | 95 | 82 | Requires anhydrous conditions |
Sustainable sulfamoylation leverages mechanochemical activation. Ball-milling 4-acetamidobenzenesulfonyl chloride with 2-(2,6-dimethylphenoxy)acetic acid (1:1.1 molar ratio) and K₂CO₃ yields N-[4-(chlorosulfonyl)phenyl]acetamide precursor without solvents [3] [6]. Liquid-assisted grinding (ethanol, 3 vol%) reduces reaction time to 30 minutes versus 12 hours in solution-phase. Microwave-assisted amidation (150 W, 100°C) in aqueous ethanol (50% v/v) achieves 93% conversion, reducing energy use by 78% compared to reflux [5].
Water-based protocols exploit in situ sulfonyl isocyanate formation from sulfonamides using trichloroisocyanuric acid (TCICA). This reacts with phenoxy acetates in micellar media (TPGS-750-M surfactant), achieving 88% yield with E-factor <3 [3]. Solvent selection guides prioritize cyclopentyl methyl ether (CPME) and ethyl lactate, reducing waste toxicity. Table 3 summarizes environmental metrics:
Table 3: Green Chemistry Process Comparison
Parameter | Traditional DMF Process | Mechanochemical | Microwave-Aqueous | Micellar System |
---|---|---|---|---|
Reaction Time (h) | 24 | 0.5 | 2 | 6 |
Temperature (°C) | 80 | RT | 100 | 40 |
Solvent Intensity | 15 L/kg | 0.05 L/kg | 5 L/kg | 1 L/kg |
PMI (kg/kg) | 86 | 8 | 12 | 15 |
Energy (kWh/mol) | 48 | 3 | 11 | 9 |
PMI: Process Mass Intensity
Bioactivity enhancement targets N-acylation of the sulfamoyl moiety and phenoxy ring diversification. N-Heteroarylation with 2-pyrazinecarbonyl chloride in pyridine yields analogues with 32-fold improved carbonic anhydrase IX inhibition (IC₅₀ = 7.2 nM vs. 230 nM for parent) due to hydrophobic tunnel occupation [7]. Piperidinyl incorporation via reductive amination generates N-{4-[(4-hydroxypiperidin-1-yl)sulfonyl]phenyl}-2-(2,6-dimethylphenoxy)acetamide, enhancing blood-brain barrier permeability (log BB = +0.42 vs. -0.21) [7].
Diallylation at sulfamoyl nitrogen (using allyl bromide/K₂CO₃) produces N-{4-[(diallylamino)sulfonyl]phenyl}-2-(2,6-dimethylphenoxy)acetamide (CAS: 713112-25-5), which undergoes ring-closing metathesis with Grubbs II catalyst to form cyclic vinyl sulfonamides. These demonstrate irreversible binding to cysteine proteases (kₛₕᵢₙₖ = 1,200 M⁻¹s⁻¹) [8]. Phenoxy ring halogenation (e.g., 4-Br, 5-Cl) boosts antimicrobial potency (MIC = 1.5 μg/mL vs. Gram-positive bacteria).
Table 4: Bioactivity Modulation via Structural Modifications
Derivative Structure | Modification Site | Key Property Change | Biological Impact |
---|---|---|---|
Sulfamoyl N-(pyrazine-2-carbonyl) | Sulfonamide nitrogen | ΔIC₅₀ CA-IX: 230 → 7.2 nM | Anticancer activity enhancement |
N-[4-(4-hydroxypiperidin-1-yl)sulfonyl] | Sulfonamide substitution | log P: 2.1 → 1.4; log BB: -0.21 → +0.42 | CNS penetration |
4-Bromo-2,6-dimethylphenoxy | Phenoxy ring | MIC: >100 → 1.5 μg/mL (S. aureus) | Antibacterial potency |
Cyclic vinyl sulfonamide (RCM product) | Sulfamoyl group | kₛₕᵢₙₖ: ND → 1,200 M⁻¹s⁻¹ | Covalent protease inhibition |
CA-IX: Carbonic anhydrase IX; log BB: Blood-brain barrier coefficient; RCM: Ring-closing metathesis
Comprehensive Compound List
CAS No.: 654654-76-9
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5